2-(Propylthio)-1-(m-tolyl)ethan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(3-methylphenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C12H16OS/c1-3-7-14-9-12(13)11-6-4-5-10(2)8-11/h4-6,8H,3,7,9H2,1-2H3 |
InChI Key |
HIZNWDIJADKEDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 Propylthio 1 M Tolyl Ethan 1 One
Classical Approaches to α-Thio-ketone Synthesis Relevant to 2-(Propylthio)-1-(m-tolyl)ethan-1-one
Traditional methods for constructing the α-thio-ketone linkage primarily rely on stoichiometric reactions involving the formation of a carbon-sulfur bond adjacent to a carbonyl group. These foundational strategies remain highly relevant for their reliability and straightforward execution.
One of the most direct and widely employed methods for the synthesis of α-thio-ketones is the nucleophilic substitution reaction between an α-halo-ketone and a thiol or its corresponding thiolate. In the context of synthesizing this compound, this involves the S-alkylation of propanethiol with an appropriate α-electrophilic ketone.
The precursor, 2-bromo-1-(m-tolyl)ethanone (B1277502), serves as a key electrophile in this reaction. biosynth.comsigmaaldrich.comnih.gov The reaction proceeds via a standard SN2 mechanism where the sulfur atom of propanethiol, or more commonly, the more nucleophilic propanethiolate anion, attacks the α-carbon, displacing the bromide leaving group. The thiolate is typically generated in situ by treating propanethiol with a suitable base, such as sodium hydroxide (B78521) or triethylamine. researchgate.net This method is effective for producing a wide range of α-thio-ketones with good to excellent yields.
General Reaction Scheme:
Precursor 1 (Electrophile): 2-bromo-1-(m-tolyl)ethanone
Precursor 2 (Nucleophile): Propanethiol (in the presence of a base)
Product: this compound
An alternative classical approach involves reversing the roles of the nucleophile and electrophile. This strategy begins with the ketone, 1-(m-tolyl)ethanone, which is first converted into a nucleophilic enolate or enol equivalent. This enolate then reacts with an electrophilic sulfur-containing reagent to form the desired carbon-sulfur bond.
The formation of the ketone enolate is typically achieved by deprotonation at the α-carbon using a strong base, such as lithium diisopropylamide (LDA). mdpi.com Once formed, the nucleophilic enolate is quenched with an electrophilic sulfur species. Common sulfur electrophiles for this purpose include disulfides (e.g., dipropyl disulfide) or sulfenyl chlorides. This pathway is particularly useful when the parent ketone is more readily available than its α-halogenated counterpart.
Thionation is a distinct process that converts a carbonyl group (C=O) directly into a thiocarbonyl group (C=S), yielding a thioketone rather than an α-thio-ketone. While this method does not produce this compound, it is a significant classical reaction in organosulfur chemistry involving ketone precursors. The most prominent reagents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). nih.govorganic-chemistry.org
Lawesson's reagent is generally considered milder and more efficient than P₄S₁₀, often providing higher yields and requiring less harsh reaction conditions. organic-chemistry.orgnih.gov The reaction mechanism involves a [2+2] cycloaddition of the thionating agent to the carbonyl group, forming a four-membered thiaoxaphosphetane intermediate. nih.govacs.org This intermediate then undergoes cycloreversion to yield the desired thioketone and a stable phosphorus-oxygen byproduct. organic-chemistry.orgacs.org Microwave irradiation has also been employed to accelerate these reactions, sometimes offering improved yields and shorter reaction times. organic-chemistry.org
| Thionating Reagent | Typical Solvents | Conditions | Reference |
|---|---|---|---|
| Phosphorus Pentasulfide (P₄S₁₀) | Toluene, Xylene, Pyridine (B92270) | Boiling, often requires excess reagent and long reaction times | nih.gov |
| P₄S₁₀ / Hexamethyldisiloxane (HMDO) | Toluene, Xylene | Thermal heating, microwave irradiation | nih.gov |
| Lawesson's Reagent (LR) | Toluene, Tetrahydrofuran (THF), Dichloromethane | Milder temperatures (e.g., 35-65°C), shorter reaction times | nih.govnih.gov |
| PSCl₃ / H₂O / Et₃N | Solvent-free | Microwave irradiation | organic-chemistry.org |
Modern Catalytic Strategies for the Efficient Synthesis of this compound
Contemporary synthetic chemistry has increasingly focused on the development of catalytic methods to improve the efficiency, selectivity, and environmental impact of chemical transformations. These strategies often require only a substoichiometric amount of a catalyst to achieve high yields, minimizing waste and enabling milder reaction conditions.
Transition-metal catalysis offers powerful tools for the formation of C–S bonds. While direct catalytic synthesis of this compound is not extensively documented, general metal-catalyzed α-sulfenylation reactions of ketones are well-established. These reactions typically involve the coupling of a ketone-derived intermediate, such as an enolate or enol ether, with a sulfur source, facilitated by a metal catalyst.
Metals such as copper, nickel, and scandium have been utilized in related transformations. acs.orgresearchgate.net For instance, catalytic systems can activate the ketone or its enol equivalent towards reaction with either nucleophilic or electrophilic sulfur reagents. Electrochemical methods, which can be mediated by metal electrodes or catalysts, also represent a modern approach for the direct synthesis of α-sulfenylated ketones from enol acetates and thiols without the need for chemical oxidants. researchgate.netnih.gov
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of modern synthesis, particularly for asymmetric reactions. Although this compound is an achiral molecule, the principles of organocatalytic α-sulfenylation are highly relevant to its synthesis and the synthesis of related chiral compounds.
The primary mechanism in the organocatalytic α-sulfenylation of ketones involves the reaction of the ketone with a chiral secondary amine catalyst (e.g., a proline derivative) to form a nucleophilic enamine intermediate. acs.orgorganic-chemistry.org This enamine then reacts with an electrophilic sulfur source, such as N-(benzylthio)succinimide or 1-benzylsulfanyl-1,2,4-triazole, to form the C–S bond. organic-chemistry.orgacs.org Upon hydrolysis, the α-thio-ketone product is released, and the catalyst is regenerated. This methodology is renowned for its ability to produce α-sulfenylated aldehydes and ketones with very high levels of enantioselectivity. organic-chemistry.orgnih.gov While the enantioselectivity is not relevant for the target molecule, the catalytic efficiency and mild conditions are significant advantages of this approach. researchgate.netthieme-connect.com
Photocatalytic Approaches to α-Keto Thiol Esters and Sulfides
Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds under mild conditions, offering an attractive alternative to traditional methods. rsc.org These reactions often proceed with high regioselectivity and functional group tolerance. rsc.org For the synthesis of β-keto sulfides, a photoredox-enabled radical Pummerer-type reaction can be achieved through the single-electron oxidation of a sulfide. nih.govnih.gov This oxidative event, followed by α-deprotonation, generates α-thio radicals that can participate in radical-radical coupling reactions. nih.govnih.govresearchgate.net
One notable strategy involves the intermolecular coupling of sulfides with acyl azoliums, catalyzed by photoredox systems. nih.govresearchgate.net This method provides a mild umpolung strategy for α-heteroatom functionalization, where an acyl anion equivalent is coupled with a sulfenium radical equivalent. researchgate.net Another approach utilizes the photocatalytic activation of elemental sulfur, a cheap and abundant source, to enable three-component thioesterification of olefins, α-ketoacids, and S8. kyoto-u.ac.jp While focused on thioesters, the underlying principles of photocatalytic sulfur activation are relevant.
Iridium-based photocatalysts, such as fac-Ir(ppy)₃, are commonly employed to generate glycosyl radicals from thiols for C-S bond formation, a strategy that can be conceptually adapted for α-keto sulfides. acs.orgnih.gov This process involves a single-electron transfer (SET) from the photoexcited iridium complex to the sulfur-containing precursor, initiating a radical cascade that culminates in the desired product. acs.org Similarly, inexpensive organic dyes like 2-chloro-thioxanthen-9-one can serve as photoredox catalysts to generate acyl radicals from α-keto acids, which can then be used to form ketones. acs.org The development of covalent organic frameworks (COFs) as photocatalysts for the selective oxidation of sulfides also represents a promising frontier in this field. bohrium.comrsc.org
Table 1: Comparison of Selected Photocatalytic Methods for α-Keto Sulfide and Thioester Synthesis
| Method | Catalyst System | Precursors | Key Features |
|---|---|---|---|
| Acyl Azolium Coupling | Photoredox Catalyst | Sulfides, Acyl Azoliums | Convergent, intermolecular radical-radical coupling; mild umpolung strategy. nih.govresearchgate.net |
| Desulfurative Addition | Iridium Photoredox Catalyst | Glycosyl 1-thiols, Silyl Enol Ethers | In situ generation of radical precursors; high α-selectivity. acs.orgnih.gov |
| Thioesterification | Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) | Olefins, α-Ketoacids, Elemental Sulfur | Utilizes elemental sulfur as an inexpensive sulfur source; mild activation. kyoto-u.ac.jp |
| Arylthiodifluoromethylation | Visible Light | Thiosulfonates, Difluoroenoxysilanes | High efficiency and mild reaction conditions for α,α-difluoro-β-keto-thioethers. rsc.org |
Green Chemistry Approaches and Sustainable Synthetic Routes Towards this compound
Green chemistry principles are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of thioethers, including α-keto sulfides, is an area where these principles can be effectively applied. An ideal green reaction for this class of compounds would be the direct substitution of alcohols with thiols, where water is the only byproduct. nih.gov
Solvent-Free Conditions and Alternative Reaction Media
A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free synthesis, often facilitated by microwave irradiation or mechanochemistry, offers benefits such as rapid reaction rates, selectivity, and high yields. researchgate.netorganic-chemistry.org For instance, the thionation of ketones using Lawesson's reagent can be performed efficiently under solvent-free conditions, circumventing the need for dry solvents. organic-chemistry.org Similarly, mechanochemical methods, which involve grinding solid reactants together, have been developed for the synthesis of α-ketothioamides from acetophenone (B1666503) derivatives and elemental sulfur, proceeding without any solvent. researchgate.netrsc.orgrwth-aachen.de
The use of amorphous solid acid catalysts, such as silica-alumina, has been shown to effectively promote the synthesis of thioethers from alcohols and thiols under solvent-free conditions, achieving excellent activity and selectivity. nih.govd-nb.info When solvents are necessary, alternative or "green" solvents are preferred. Water is an ideal green solvent, and methods for the anti-Markovnikov addition of thiols to unactivated alkenes in water at room temperature have been developed. organic-chemistry.org
Table 2: Comparison of Reaction Media for Thioether Synthesis
| Reaction Medium | Method | Advantages | Disadvantages |
|---|---|---|---|
| Solvent-Free | Microwave Irradiation | Rapid heating, fast reaction rates, high yields, reduced byproducts. researchgate.net | May require specialized equipment; not suitable for all substrates. |
| Solvent-Free | Mechanochemistry | Eliminates bulk solvent, can alter product selectivity, high efficiency. researchgate.netrwth-aachen.de | Can be limited by the physical state of reactants; scalability can be a challenge. |
| Solid Support | P₄S₁₀/Al₂O₃ | Heterogeneous system, easy separation of catalyst. researchgate.net | May require elevated temperatures (refluxing in acetonitrile). researchgate.net |
| Water | Additive-Free Thiol-ene | Environmentally benign, simple procedure. organic-chemistry.org | Limited to specific reaction types (e.g., thiol-ene); substrate solubility can be an issue. |
| Conventional Organic Solvents | Various | High solubility for a wide range of reactants. | Environmental and safety concerns, often require purification and disposal. |
Atom Economy and Reaction Efficiency Considerations in Thio-ketone Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.comjocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste. nih.gov
In the context of synthesizing this compound, different synthetic strategies exhibit vastly different atom economies.
Addition Reactions : Thiol-ene reactions, such as the addition of propanethiol to an appropriate m-tolyl-substituted α,β-unsaturated ketone, are highly atom-economical as all atoms from the reactants are incorporated into the product. primescholars.com
Substitution Reactions : The classical synthesis involving the reaction of an α-halo-m-tolyl-ethanone with propylthiol (or its thiolate) has a lower atom economy. In this case, a halide salt is produced as a stoichiometric byproduct, which constitutes waste.
Condensation Reactions : The direct reaction of an alcohol with a thiol to form a thioether and water represents a significant improvement in atom economy over halide-based substitutions. nih.gov
Maximizing reaction efficiency involves not only choosing atom-economical reactions but also optimizing reaction conditions to achieve high yields and selectivity, thereby minimizing the formation of byproducts and simplifying purification processes.
Table 3: Theoretical Atom Economy of Selected Reactions for α-Keto Sulfide Synthesis
| Reaction Type | Generic Equation | Byproducts | Theoretical Atom Economy |
|---|---|---|---|
| Addition (Thiol-ene) | R-SH + R'-CH=CH-C(O)-R'' → R-S-CH(R')-CH₂-C(O)-R'' | None | 100% |
| Substitution (from α-haloketone) | R-SH + X-CH₂-C(O)-R' + Base → R-S-CH₂-C(O)-R' + [Base-H]X | Salt ([Base-H]X) | < 100% |
| Condensation (from alcohol) | R-SH + HO-CH₂-C(O)-R' → R-S-CH₂-C(O)-R' + H₂O | Water (H₂O) | High, but < 100% |
Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Analogues
Achieving high levels of selectivity is a cornerstone of modern organic synthesis, ensuring that the correct product is formed with minimal side reactions.
Chemoselectivity : In the synthesis of a molecule with multiple functional groups, chemoselectivity refers to the preferential reaction of one functional group over others. For example, in the photocatalytic thioesterification using elemental sulfur, the reaction tolerates unprotected alcohols and carboxylic acids, demonstrating high chemoselectivity. kyoto-u.ac.jp A key challenge is the potential for sulfur compounds to poison transition metal catalysts, making the development of tolerant catalytic systems crucial. nih.gov
Regioselectivity : This is critical when a reactant has multiple sites where a reaction could occur. In the synthesis of this compound, the sulfenylation must occur specifically at the α-carbon of the ketone. Direct sulfenylation methods are often preferred for complex ketones to ensure regiocontrol. acs.org The anti-Markovnikov addition of thiols to unactivated alkenes is an example of a highly regioselective reaction. organic-chemistry.org
Stereoselectivity : While the target molecule, this compound, is not chiral, the synthesis of its analogues could involve the creation of stereocenters. Photocatalytic methods have been developed for the stereoselective synthesis of C-glycosides, demonstrating that light-mediated radical reactions can be controlled to favor a specific stereoisomer. acs.orgnih.gov Thiol-free protocols using isothiouronium salts for the deoxasulfenylation of alcohols have also been shown to be stereoselective. researchgate.net
The development of new chemo-, regio-, and stereoselective reactions is an active area of research, often involving the design of novel catalysts and reagents to control the reaction outcome precisely. mdpi.com
Process Chemistry Aspects and Scale-Up Considerations for the Preparation of this compound
Translating a synthetic route from a laboratory setting to an industrial scale introduces a new set of challenges that fall under the domain of process chemistry. Key considerations for the scale-up of this compound synthesis include:
Cost and Availability of Starting Materials : Reagents that are inexpensive and readily available in large quantities, such as elemental sulfur, are highly desirable for industrial processes. kyoto-u.ac.jp The use of α-haloketones or alcohols as precursors must be evaluated based on their cost and accessibility. google.combeilstein-journals.org
Safety and Handling : Many sulfur-containing reagents, particularly low-molecular-weight thiols like propanethiol, are malodorous and toxic. Developing odorless methods or using thiol surrogates is a significant process consideration. organic-chemistry.org The flammability and moisture sensitivity of some reagents, like phosphorus pentasulfide, also pose handling challenges on a large scale. nih.gov
Reaction Conditions : Conditions that are mild (low temperature and pressure) and energy-efficient are preferred. While photocatalysis offers mild conditions, scaling up photochemical reactors can be complex due to light penetration issues. Solvent-free methods using microwave irradiation or mechanochemistry can be energy-intensive but may offer advantages in throughput and waste reduction. researchgate.netresearchgate.net
Catalyst Efficiency and Cost : For catalytic processes, the cost, stability, and recyclability of the catalyst are paramount. The use of expensive metals like iridium in photocatalysis may be a barrier unless catalyst loading is very low and recovery is efficient. acs.org Heterogeneous catalysts are often favored in industrial settings as they are more easily separated from the reaction mixture. nih.gov
Purification and Waste Management : The ideal process generates a product that is pure enough to be used directly or requires minimal purification. Atom-economical reactions are beneficial as they reduce the amount of waste that needs to be treated and disposed of. nih.gov Chromatographic purification, common in lab-scale synthesis, is often impractical and costly for large-scale production, making crystallization or distillation preferable.
The combination of multicomponent reactions with enzymatic catalysis in a one-pot, two-step process represents an advanced strategy that combines high atom economy with the mild and selective conditions of biocatalysis, offering a promising avenue for scalable synthesis. beilstein-journals.org
Chemical Reactivity and Transformative Pathways of 2 Propylthio 1 M Tolyl Ethan 1 One
Reactions Involving the Carbonyl Group of 2-(Propylthio)-1-(m-tolyl)ethan-1-one
The carbonyl group is a focal point for a variety of transformations due to the electrophilic nature of the carbonyl carbon and the acidity of the adjacent α-hydrogen.
The carbon-oxygen double bond in the ketone functionality is polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, is fundamental to carbonyl chemistry. libretexts.org The initial attack by a nucleophile on the carbonyl carbon leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. libretexts.org
The general mechanism involves the nucleophile forming a new bond with the carbonyl carbon, which causes the carbon to rehybridize from sp² to sp³ geometry. masterorganicchemistry.com A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions, can participate in this reaction, leading to the formation of tertiary alcohols or cyanohydrins, respectively. The rate of addition can be influenced by electronic and steric factors. masterorganicchemistry.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile (Reagent) | Intermediate | Final Product Type |
|---|---|---|
| Grignard Reagent (R-MgX) | Magnesium Alkoxide | Tertiary Alcohol |
| Organolithium (R-Li) | Lithium Alkoxide | Tertiary Alcohol |
| Cyanide (NaCN/HCN) | Cyanohydrin Alkoxide | α-Hydroxy Nitrile (Cyanohydrin) |
| Hydride (NaBH₄, LiAlH₄) | Alkoxide | Secondary Alcohol |
The ketone group of this compound can be readily reduced to a secondary alcohol, forming 1-(m-tolyl)-2-(propylthio)ethan-1-ol. This transformation is typically achieved using metal hydride reagents.
Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition reaction. Subsequent workup with a proton source neutralizes the resulting alkoxide intermediate to furnish the alcohol. These reductions are generally chemoselective, leaving the thioether linkage and the aromatic ring intact. More specialized, bio-inspired reduction methods have also been explored, such as the use of disulfide radical anions generated from cysteine, which can convert ketones to their corresponding alcohols in aqueous media. nih.gov
Table 2: Selected Reagents for Ketone Reduction
| Reagent | Typical Solvent | General Conditions | Notes |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, room temperature | Does not reduce esters or carboxylic acids. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Requires anhydrous conditions; more reactive | Powerful reducing agent; reduces most carbonyl functionalities. rsc.org |
| Cysteine / UV light | Water (pH 10.6) | Biomimetic conditions | Proceeds via a disulfide radical anion intermediate. nih.gov |
The carbon atom alpha to the carbonyl group in this compound is acidic due to the electron-withdrawing nature of the carbonyl group and the ability of the adjacent sulfur atom to stabilize a negative charge. Treatment with a suitable base removes the α-proton to generate a nucleophilic enolate ion. masterorganicchemistry.com This enolate is a key intermediate for forming new carbon-carbon bonds at the α-position. bham.ac.uk
Enolates are ambident nucleophiles, capable of reacting with electrophiles at either the α-carbon or the oxygen atom. bham.ac.uk Reactions with most carbon-based electrophiles, such as alkyl halides or other carbonyl compounds (in aldol (B89426) additions), typically occur at the carbon atom. bham.ac.uklibretexts.org The presence of the α-thioether group influences the reactivity and stability of the enolate. This strategy is foundational for the synthesis of more complex β-keto sulfides. nih.gov For instance, the thioalkylation of zinc enolates with α-chlorosulfides has been used to achieve α-alkylation at the more substituted carbon of a ketone. researchgate.net
Transformations Involving the Thioether Moiety of this compound
The sulfur atom of the thioether group is nucleophilic and can be readily oxidized or participate in reactions involving the cleavage of the carbon-sulfur bond.
The thioether moiety can be selectively oxidized to either a sulfoxide (B87167) or a sulfone without affecting the ketone functionality. researchgate.net This stepwise oxidation provides access to 2-(propylsulfinyl)-1-(m-tolyl)ethan-1-one and 2-(propylsulfonyl)-1-(m-tolyl)ethan-1-one, respectively. The choice of oxidant and the control of reaction conditions (e.g., stoichiometry, temperature) are crucial for achieving the desired level of oxidation. nih.gov Over-oxidation to the sulfone can occur if the conditions are not carefully managed. nih.gov
A wide variety of oxidizing agents can be employed for this transformation. researchgate.net Hydrogen peroxide is a common and environmentally benign oxidant, often used in conjunction with a catalyst or an acid. nih.gov Other reagents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), sodium periodate, and potassium permanganate. researchgate.net
Table 3: Common Oxidizing Agents for Thioethers
| Oxidizing Agent | Typical Product | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) (1 equivalent) | Sulfoxide | nih.gov |
| Hydrogen Peroxide (H₂O₂) (excess) | Sulfone | organic-chemistry.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) (1 equivalent) | Sulfoxide | researchgate.net |
| meta-Chloroperoxybenzoic acid (m-CPBA) (2+ equivalents) | Sulfone | researchgate.net |
| Sodium Periodate (NaIO₄) | Sulfoxide | |
| Potassium Permanganate (KMnO₄) | Sulfone | researchgate.net |
The carbon-sulfur bond in α-thio ketones and their derivatives can undergo cleavage or rearrangement under specific conditions. Reductive cleavage, or desulfurization, of the C-S bond can be accomplished using reagents like Raney Nickel. This reaction would convert this compound into 1-(m-tolyl)ethan-1-one, effectively removing the thioether group and replacing it with hydrogen.
Rearrangement reactions are also significant transformative pathways, particularly for the corresponding sulfoxide. The Pummerer reaction transforms a sulfoxide bearing an α-proton, such as the one derived from this compound, into a substituted sulfide. nih.gov The reaction is typically initiated by an activating agent like acetic anhydride (B1165640) and proceeds through a sulfenium ion intermediate, which is then trapped by a nucleophile. nih.gov This process allows for the introduction of new functional groups at the α-carbon, highlighting the synthetic utility of the thioether moiety beyond simple oxidation. researchgate.net
Thionium (B1214772) Ion Chemistry and Related Reactive Intermediates
The α-propylthio group in this compound is a key functional handle for generating reactive intermediates. The sulfur atom, with its lone pairs of electrons, can be oxidized or activated by a Lewis acid to form a thionium ion. This process is analogous to the well-known Pummerer reaction, where a sulfoxide is treated with an acid anhydride. For an α-thio ketone, direct oxidation to the sulfoxide followed by acid treatment would be a viable pathway to the corresponding thionium ion. This electrophilic intermediate would be highly susceptible to attack by nucleophiles at the carbon atom alpha to the sulfur, providing a route to functionalize this position.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the m-Tolyl Ring of this compound
The m-tolyl ring of the molecule is subject to aromatic substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents: the methyl group and the 2-(propylthio)ethan-1-one group.
Electrophilic Aromatic Substitution (SEAr) : The methyl group is an activating, ortho, para-director. The keto-group, attached to the ring via a carbonyl, is a deactivating, meta-director. The combined influence of these groups would direct incoming electrophiles to the positions ortho to the methyl group (C4 and C6) and para to the methyl group (which is already substituted). Steric hindrance from the adjacent acyl chain might disfavor substitution at the C2 position. Therefore, electrophilic reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to yield primarily 4- and 6-substituted products.
Nucleophilic Aromatic Substitution (SNAr) : Standard SNAr reactions typically require strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. pressbooks.publumenlearning.com The parent molecule, this compound, lacks these features and would not be expected to undergo SNAr reactions under typical conditions. nih.gov For such reactivity to be induced, the m-tolyl ring would first need to be functionalized with appropriate activating and leaving groups.
Cycloaddition Reactions and Pericyclic Processes Utilizing this compound
The carbonyl and thioether functionalities offer potential for participation in cycloaddition reactions, though this is less common for simple α-thio ketones compared to thioketones (which contain a C=S bond) or α,β-unsaturated ketones.
Hetero-Diels-Alder Reactions as Dienophiles and Heterodienes
The carbonyl group (C=O) of the ketone can, in principle, act as a dienophile in a Hetero-Diels-Alder reaction, reacting with a conjugated diene. However, this reactivity is generally low for simple ketones and often requires high temperatures or Lewis acid catalysis. The molecule itself does not possess the conjugated diene system necessary to act as a diene component in a standard Diels-Alder reaction. While α,β-unsaturated thioketones are known to be reactive in these cycloadditions, this compound does not fit this structural class. nih.govresearchgate.nettandfonline.com
[3+2] Cycloaddition Reactions with Dipoles and Ylides
The primary site for potential [3+2] cycloadditions would be the carbonyl group. uchicago.edu It could react with various 1,3-dipoles. For instance, reaction with a nitrile oxide could theoretically lead to the formation of a five-membered heterocyclic ring. nih.gov Thiocarbonyl ylides, another class of 1,3-dipoles, are known to react with C=S bonds, but their reaction with the C=O bond of this substrate is less precedented without specific activation. uzh.chresearchgate.net The molecule itself is not structured to readily form a 1,3-dipole or ylide for reaction with a dipolarophile.
Mechanistic Investigations of Key Reactions Involving this compound
Kinetic Studies and Reaction Rate Determination
Specific kinetic data for reactions involving this compound are not available. However, kinetic studies on analogous systems, such as the reaction of α-halo ketones with thioamides or the hydrolysis of thioesters, provide insight into the methodologies that could be applied. researchgate.netresearchgate.net
A kinetic study of a potential reaction, for example, the nucleophilic substitution at the α-carbon via a thionium ion intermediate, would likely involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectroscopy or NMR. The rate law could be determined by varying the concentrations of the substrate and other reagents. Such a study would help elucidate whether the reaction proceeds through a stepwise mechanism (with a discrete thionium ion intermediate) or a more concerted pathway.
Below is a hypothetical data table illustrating the type of data that would be generated from a kinetic study on the nucleophilic substitution of the propylthio group, assuming a hypothetical reaction with a nucleophile (Nu⁻).
| Experiment Number | Initial [Substrate] (mol/L) | Initial [Nu⁻] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |
This is illustrative data. No experimental results have been published for this specific reaction.
This hypothetical data would suggest a first-order dependence on the substrate and a zero-order dependence on the nucleophile, indicating that the formation of the reactive intermediate (e.g., thionium ion) is the rate-determining step.
Isotopic Labeling Experiments for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms. By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ³²S with ³⁴S), researchers can follow the atom's trajectory and determine which bonds are broken and formed.
In the context of this compound, isotopic labeling could be employed to investigate several key mechanistic questions. For instance, to understand the reactivity of the α-carbon, a deuterated analog, this compound-2-d₁, could be synthesized. The rate of a reaction involving this deuterated compound can be compared to the rate of the non-deuterated compound. A significant difference in reaction rates, known as a kinetic isotope effect (KIE), would indicate that the C-H bond at the α-position is broken in the rate-determining step of the reaction. This is a common method to probe mechanisms involving enolate or thia-enolate intermediates.
For example, in a base-catalyzed alkylation reaction, if the deprotonation of the α-carbon is the slow step, a primary KIE would be expected. The following table illustrates hypothetical KIE values for such an experiment.
| Reactant | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| This compound | 2.4 x 10⁻⁴ | 5.2 |
| This compound-2-d₁ | 4.6 x 10⁻⁵ |
This is an interactive data table. You can sort and filter the data.
Furthermore, labeling the sulfur atom (using ³⁴S) could elucidate rearrangement reactions where the thioether linkage might be cleaved or migrate. Analysis of the product distribution and the location of the ³⁴S label using mass spectrometry would provide direct evidence for the involvement of the sulfur atom in the reaction pathway. Similarly, ¹³C labeling of the carbonyl carbon could be used to follow skeletal rearrangements or decarbonylation reactions.
Transition State Analysis and Intermediate Identification
The elucidation of a reaction mechanism is incomplete without understanding the high-energy transition states and any transient intermediates that are formed. Modern computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for modeling these fleeting species.
For this compound, computational methods can be used to map out the potential energy surface for a given transformation. This allows for the calculation of the geometries and energies of reactants, products, transition states, and intermediates. For instance, in a nucleophilic addition to the carbonyl group, the transition state would involve the approaching nucleophile and the partially re-hybridized carbonyl carbon.
A key intermediate in many reactions of ketones is the enolate, or in this case, a thia-enolate, formed by deprotonation of the α-carbon. Computational studies can provide insights into the structure and stability of this intermediate, including the relative orientation of the sulfur and oxygen atoms and the distribution of negative charge.
The following table presents hypothetical calculated relative energies for species involved in a reaction pathway of an α-thio ketone, illustrating the energy profile of the reaction.
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound + Base | 0.0 |
| TS1 | Transition state for deprotonation | +15.2 |
| Intermediate | Thia-enolate | +8.5 |
| TS2 | Transition state for reaction with electrophile | +12.8 |
| Product | Alkylated this compound | -5.7 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Experimental identification of intermediates can be challenging due to their short lifetimes. However, techniques such as low-temperature spectroscopy (NMR, IR) can sometimes allow for the direct observation of more stable intermediates. Trapping experiments, where a reactive species is added to intercept a proposed intermediate, can also provide indirect evidence for its existence. For example, if a thia-enolate intermediate is proposed, the reaction could be run in the presence of a proton source to see if the starting ketone is regenerated, or with a reactive electrophile to see if a trapped product is formed.
Through the combined application of isotopic labeling experiments, computational modeling, and spectroscopic studies, a detailed picture of the chemical reactivity and transformative pathways of this compound can be developed, contributing to the broader understanding of α-thio ketone chemistry.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring of 2 Propylthio 1 M Tolyl Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of 2-(Propylthio)-1-(m-tolyl)ethan-1-one Structure
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of this compound can be achieved.
Proton (¹H) NMR spectroscopy reveals the different chemical environments of hydrogen atoms within the molecule. pressbooks.pub The spectrum of this compound is expected to show distinct signals for the aromatic protons of the m-tolyl group, the singlet for the methylene (B1212753) protons adjacent to the carbonyl and sulfur, and the characteristic triplet-sextet-triplet pattern of the n-propyl group. oregonstate.edulibretexts.org
The aromatic region (δ 7.0-8.0 ppm) would display complex multiplets corresponding to the four protons on the meta-substituted benzene (B151609) ring. oregonstate.edu The methylene protons alpha to the carbonyl group (-C(=O)-CH₂-S-) are deshielded and would likely appear as a sharp singlet around δ 3.7-4.0 ppm. The protons of the propyl group would be observed further upfield, with the methylene group attached to the sulfur (-S-CH₂-) appearing as a triplet around δ 2.5 ppm, the internal methylene group (-CH₂-) as a sextet around δ 1.6 ppm, and the terminal methyl group (-CH₃) as a triplet around δ 1.0 ppm. libretexts.orgchemistrysteps.com The methyl group on the tolyl ring would produce a singlet in the aromatic methyl region, around δ 2.4 ppm. libretexts.org
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Ar-H | 7.2 - 7.8 | Multiplet | - | 4H |
| CO-CH₂ -S | 3.7 - 4.0 | Singlet | - | 2H |
| Ar-CH₃ | 2.4 - 2.5 | Singlet | - | 3H |
| S-CH₂ -CH₂-CH₃ | 2.5 - 2.7 | Triplet | ~7.5 | 2H |
| S-CH₂-CH₂ -CH₃ | 1.6 - 1.8 | Sextet | ~7.5 | 2H |
| S-CH₂-CH₂-CH₃ | 0.9 - 1.1 | Triplet | ~7.5 | 3H |
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. pressbooks.pub Due to the low natural abundance of the ¹³C isotope, signals are weaker than in ¹H NMR, but the wider range of chemical shifts (0-220 ppm) typically results in a spectrum where each unique carbon atom produces a distinct peak. libretexts.org
For this compound, the carbonyl carbon is the most deshielded, appearing far downfield in the range of δ 195-200 ppm. pressbooks.pubcompoundchem.com The aromatic carbons of the m-tolyl ring would produce a set of signals between δ 125-140 ppm. The methylene carbon alpha to the carbonyl (α-thioketone) is expected around δ 40-45 ppm. The carbons of the propyl thioether group would appear upfield, with the S-CH₂ carbon at approximately δ 35 ppm, the middle -CH₂- at δ 23 ppm, and the terminal -CH₃ at δ 13 ppm. The tolyl methyl carbon would be found near δ 21 ppm. illinois.eduoregonstate.edu
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O | 195 - 200 |
| Ar-C (quaternary) | 135 - 140 |
| Ar-C H | 125 - 135 |
| CO-C H₂-S | 40 - 45 |
| S -CH₂-CH₂-CH₃ | 34 - 38 |
| Ar-C H₃ | 20 - 22 |
| S-CH₂-C H₂-CH₃ | 22 - 25 |
| S-CH₂-CH₂-C H₃ | 12 - 14 |
While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. researchgate.netomicsonline.orgweebly.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. science.gov For this compound, COSY would show cross-peaks connecting the adjacent protons within the propyl group (-CH₂-CH₂-CH₃) and would also help delineate the coupling network among the four aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. youtube.comsdsu.edu It provides definitive one-bond ¹H-¹³C connections, confirming, for instance, that the proton signal at ~2.5 ppm corresponds to the carbon signal at ~35 ppm (the S-CH₂ group).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com Key correlations would include:
A cross-peak between the methylene protons (CO-CH₂ -S) and the carbonyl carbon (C =O).
Correlations from the aromatic protons to various aromatic carbons.
A correlation between the tolyl methyl protons (Ar-CH₃ ) and the aromatic carbons to which it is attached and those adjacent to it.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, not necessarily through bonds. researchgate.net It can provide insights into the preferred conformation of the molecule, such as the spatial relationship between the propylthio-ethanone side chain and the m-tolyl ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis of Organosulfur Ketones
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. chemguide.co.ukwikipedia.org For organosulfur ketones like this compound, MS also provides valuable structural information through the analysis of fragmentation patterns. oup.com
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the determination of the exact mass of the molecular ion, which in turn enables the unambiguous confirmation of its elemental formula. missouri.eduyoutube.com
The molecular formula for this compound is C₁₂H₁₆OS. The calculated exact mass (monoisotopic mass) for this formula is 208.0922. biochemcalc.comsisweb.com Experimental determination of a molecular ion peak at or very near this value by HRMS would provide strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) is an advanced technique where a specific ion (the precursor ion, often the molecular ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. sfrbm.orgwikipedia.org This process provides detailed insight into the structure and bonding of the molecule by revealing its characteristic fragmentation pathways. nih.gov
For this compound, several key fragmentation pathways are anticipated:
Alpha-Cleavage: This is a dominant fragmentation pathway for ketones. libretexts.orglibretexts.org Cleavage of the bond between the carbonyl group and the methylene-sulfur group would yield a stable m-tolyl acylium ion. This resonance-stabilized cation would be a prominent peak in the spectrum. youtube.comyoutube.com
Cleavage at the Sulfur Atom: Fragmentation can occur at the C-S bonds, leading to the loss of the propyl group or parts of it.
Aromatic Ring Fragmentation: The m-tolyl group can fragment to produce a characteristic tolyl cation or a tropylium (B1234903) ion.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 208 | [C₁₂H₁₆OS]⁺˙ | Molecular Ion (M⁺˙) |
| 119 | [C₈H₇O]⁺ | Alpha-cleavage; loss of ˙CH₂SC₃H₇ |
| 91 | [C₇H₇]⁺ | Formation of tropylium ion from the tolyl group |
| 89 | [C₃H₇S]⁺ | Cleavage of the CO-CH₂ bond |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds within a sample. It is instrumental in assessing the purity of this compound and identifying any volatile impurities or byproducts from its synthesis. nih.govnih.gov In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with a capillary column. dtic.mil Subsequently, the separated components are fragmented by electron ionization (EI) and analyzed by a mass spectrometer, which generates a unique mass spectrum that serves as a molecular fingerprint. nih.gov
For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would provide structural confirmation. Key expected fragments would arise from the cleavage of the molecule at specific bonds. For instance, a prominent fragment would likely correspond to the m-tolylcarbonyl cation, while other fragments would be characteristic of the propylthioethyl side chain. The technique is sensitive enough to detect trace amounts of related substances, making it invaluable for quality control. researchgate.netnih.gov
Table 1: Predicted Key Mass Fragments for this compound in GC-MS
| Fragment Name | Proposed Structure | Predicted m/z |
| m-Tolyl Cation | [C₇H₇]⁺ | 91 |
| m-Tolylcarbonyl Cation | [CH₃C₆H₄CO]⁺ | 119 |
| Propylthio Cation | [CH₃CH₂CH₂S]⁺ | 75 |
| Molecular Ion | [C₁₂H₁₆OS]⁺ | 208 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization of this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. mdpi.com These methods probe the vibrational modes of molecular bonds, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies. cardiff.ac.ukresearchgate.net They are complementary techniques that provide a comprehensive vibrational fingerprint of the compound. tue.nl
For this compound, IR and Raman spectra would confirm the presence of its key structural features. The most prominent band in the IR spectrum would be the strong absorption from the carbonyl (C=O) group of the ketone, typically appearing in the 1670-1690 cm⁻¹ region. Vibrations corresponding to the aromatic m-tolyl group, such as C-H and C=C stretching, would also be clearly visible. The C-S stretching vibration of the thioether linkage would appear in the fingerprint region of the spectrum. iosrjournals.orgmdpi.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |
| C-H Stretch (Aromatic) | m-Tolyl Ring | 3000 - 3100 | IR, Raman |
| C-H Stretch (Aliphatic) | Propyl & Ethyl Chains | 2850 - 3000 | IR, Raman |
| C=O Stretch | Ketone | 1670 - 1690 | IR (Strong) |
| C=C Stretch (Aromatic) | m-Tolyl Ring | 1450 - 1600 | IR, Raman |
| C-S Stretch | Thioether | 600 - 800 | Raman (Moderate) |
X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives
X-ray crystallography is the most definitive analytical technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov This method involves directing X-rays onto a single crystal of the substance and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, allowing for the calculation of exact bond lengths, bond angles, and torsion angles. researchgate.netmdpi.com
Should a suitable single crystal of this compound be grown, X-ray crystallography could provide unambiguous proof of its structure. nih.goveurjchem.com The analysis would reveal the conformation of the propylthio side chain, the planarity of the tolyl ring, and the spatial relationship between the ketone and the sulfur atom. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate how the molecules pack together in the crystal lattice. nih.gov
Table 3: Crystallographic Parameters Obtainable from X-ray Analysis
| Parameter | Information Provided |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. |
| Bond Lengths | The precise distances between bonded atoms (e.g., C=O, C-S, C-C). |
| Bond Angles | The angles formed between three connected atoms. |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. |
Chromatographic Techniques for Separation and Purity Assessment of this compound
Chromatographic methods are essential for the separation, identification, and quantification of components in a mixture, making them critical for assessing the purity of synthesized compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical and chemical analysis for purity assessment and quantification. lcms.cz It separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. uitm.edu.my For a molecule like this compound, which possesses moderate polarity, reversed-phase HPLC is the most common approach.
In a reversed-phase setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The compound would be detected as it elutes from the column, most commonly by a UV-Vis detector set to a wavelength where the aromatic tolyl ring exhibits strong absorbance. The retention time is a characteristic property of the compound under specific conditions, while the peak area is proportional to its concentration, allowing for precise quantification of purity. nih.gov
Table 4: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Example Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 254 nm |
| Injection Volume | 10 µL |
Computational and Theoretical Chemistry Studies on 2 Propylthio 1 M Tolyl Ethan 1 One
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis of 2-(Propylthio)-1-(m-tolyl)ethan-1-one
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations can predict a variety of properties, including the distribution of electrons and the energies of molecular orbitals.
Density Functional Theory (DFT) Applications in Predicting Molecular Geometry and Stability
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and its relative stability. In a hypothetical study of this compound, DFT calculations would be employed to determine the most stable geometric structure. This would involve optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The results would typically be presented in a table format, as shown below.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | Value in Å |
| Bond Length | C-S | Value in Å |
| Bond Length | S-C(propyl) | Value in Å |
| Bond Angle | C-C-C(tolyl) | Value in degrees |
Furthermore, DFT calculations would provide insights into the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
Ab Initio Methods for Electronic Configuration and Reactivity Descriptors
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental data. These methods can provide highly accurate descriptions of a molecule's electronic configuration. For this compound, ab initio calculations could be used to compute various reactivity descriptors, such as ionization potential, electron affinity, and electronegativity. These descriptors help in understanding how the molecule is likely to interact with other chemical species.
Conformational Analysis and Stereochemical Preferences of this compound
Molecules with rotatable single bonds, such as this compound, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
Potential Energy Surface Mapping and Rotational Barriers
To investigate the conformational landscape of this compound, a potential energy surface (PES) map would be generated. This involves systematically rotating specific dihedral angles within the molecule and calculating the energy at each step. The resulting map would reveal the low-energy (stable) conformations and the high-energy transition states that represent the rotational barriers.
Tautomeric Equilibria (Keto-Enol and Keto-Enethiol Forms)
Tautomers are isomers of a compound that readily interconvert. For this compound, it is possible to have keto-enol and keto-enethiol tautomeric forms. Computational studies would calculate the relative energies of these different tautomers to predict which form is more stable and therefore more abundant at equilibrium.
Elucidation of Reaction Mechanisms and Transition States Involving this compound
Computational chemistry is an invaluable tool for studying the step-by-step process of chemical reactions (the reaction mechanism). By modeling the interaction of this compound with other reactants, researchers can identify the transition states—the high-energy structures that connect reactants and products. The energies of these transition states determine the activation energy and, consequently, the rate of the reaction. For instance, a hypothetical study could investigate the mechanism of oxidation at the sulfur atom or nucleophilic addition to the carbonyl group.
Computational Modeling of Reaction Pathways and Selectivity
Computational modeling is instrumental in elucidating the intricate details of chemical reactions. For this compound, this involves mapping out the potential energy surface for various transformations it might undergo. Methods such as Density Functional Theory (DFT) are commonly employed to identify reactants, products, intermediates, and transition states for a given reaction.
For instance, in studying the selectivity of reactions involving the α-carbon to the carbonyl group or the sulfur atom, computational models can predict which reaction pathway is more favorable. This is achieved by calculating the energies of all stationary points along the reaction coordinate. Factors influencing selectivity, such as steric hindrance from the m-tolyl and propyl groups, and the electronic effects of the thioether and carbonyl functionalities, can be systematically investigated. Theoretical studies on related α-thio ketones have demonstrated the utility of DFT in explaining the selectivity observed in their reactions. nih.govresearchgate.net
The choice of functional and basis set in these DFT calculations is crucial for obtaining accurate results. A combination of a hybrid functional, such as B3LYP, with a Pople-style basis set, like 6-31G(d), is a common starting point for such investigations. More advanced computational approaches can also be utilized for higher accuracy.
Computational Prediction of Spectroscopic Parameters for this compound
Computational chemistry is also a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.
NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. nih.govescholarship.org This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.
The process involves first optimizing the geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule or to help assign peaks in a complex spectrum. nih.gov Discrepancies between predicted and experimental shifts can also provide insights into conformational dynamics or solvent effects. escholarship.org
Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 198.5 | 197.8 |
| C-S | 35.2 | 34.9 |
| Tolyl-C1 | 138.1 | 137.5 |
| Tolyl-C2 | 129.0 | 128.6 |
| Tolyl-C3 | 134.5 | 134.0 |
| Tolyl-C4 | 127.8 | 127.5 |
| Tolyl-C5 | 130.2 | 129.8 |
| Tolyl-C6 | 126.5 | 126.1 |
| Propyl-C1 | 34.8 | 34.5 |
| Propyl-C2 | 22.9 | 22.5 |
| Propyl-C3 | 13.7 | 13.4 |
Note: The data in this table is for illustrative purposes only and does not represent actual calculated or experimental values for this compound.
Vibrational Frequency Calculations
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can be used to calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. nih.gov
These calculations are performed after a geometry optimization and involve computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes can be visualized to understand the nature of the atomic motions associated with each frequency. A characteristic and strong absorption band expected for this compound would be the C=O stretching frequency, typically found in the region of 1680-1700 cm⁻¹. Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.
Table 3: Example of Calculated Vibrational Frequencies and Their Assignments
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| 1725 | 1685 | C=O stretch |
| 3050-3100 | 2950-3000 | Aromatic C-H stretch |
| 2900-3000 | 2800-2900 | Aliphatic C-H stretch |
| 1580-1620 | 1540-1580 | Aromatic C=C stretch |
| 680-720 | 660-700 | C-S stretch |
Note: The data in this table is hypothetical and intended for illustrative purposes. It does not reflect actual calculated vibrational frequencies for this compound.
Future Perspectives and Emerging Research Avenues for 2 Propylthio 1 M Tolyl Ethan 1 One
Exploration of Unconventional Reactivity and Novel Transformative Pathways for α-Thio-ketones
Future research will likely move beyond traditional synthetic routes to explore novel transformations that leverage the unique electronic properties of the α-thio-ketone motif. One promising area is the use of an "umpolung" or reverse polarity strategy. Typically, the α-carbon of a ketone is nucleophilic (as an enolate); however, catalytic systems can reverse this, allowing the α-position to react as an electrophile with a wide range of nucleophiles. springernature.com For instance, metallacyclic iridium catalysts have been shown to enable the enantioselective α-functionalization of ketone-derived substrates with thiolate nucleophiles, a strategy that could be adapted for modifying existing α-thio-ketones. springernature.com
Another frontier is the development of catalyst-free and environmentally benign reaction pathways. Mechanochemistry, which uses mechanical force (ball milling) to drive reactions, represents a significant advance in green chemistry. nih.gov A catalyst-free, one-pot, three-component reaction has been developed for the synthesis of α,α-amino thioketones through the thiolation of in-situ formed α-imino ketones, demonstrating a solventless and efficient alternative to conventional methods. nih.gov
The exploration of cycloaddition reactions also presents novel opportunities. While thioketones are known to participate as "superdienophiles" in Diels-Alder reactions, more complex hetero-Diels-Alder reactions are being investigated. nih.gov For example, the reaction of in-situ generated azoalkenes with thioketones provides a regioselective route to 1,3,4-thiadiazine derivatives. nih.gov Similarly, α,β-unsaturated thioketones can act as either the heterodiene or the dienophile component in [4+2] self-dimerization reactions, offering pathways to complex sulfur-containing heterocycles like dithiins and dihydrothiopyrans. nih.gov
Finally, one-pot syntheses that create complex α-heterosubstituted ketones from simple starting materials are a major area of interest. A unified route to access α-amino, α-acyloxy, and α-thio ketones from internal alkynes has been developed, proceeding through a sulfur-mediated difunctionalization involving a sulfonium (B1226848) vinyl triflate intermediate. rsc.org
Table 1: Summary of Novel Transformative Pathways for α-Thio-ketones
| Pathway | Description | Key Features | Potential Application for 2-(propylthio)-1-(m-tolyl)ethan-1-one |
|---|---|---|---|
| Umpolung Strategy | Reverses the normal polarity of the α-carbon, allowing it to react as an electrophile with nucleophiles. springernature.comresearchgate.net | Catalyzed by transition metals (e.g., Iridium); enables enantioselective functionalization. springernature.com | Further functionalization at the α-carbon with carbon or heteroatom nucleophiles. |
| Mechanochemistry | Uses mechanical grinding to initiate reactions in the absence of solvents. nih.gov | Catalyst-free, solvent-free (green chemistry), efficient for multi-component reactions. nih.gov | Alternative, environmentally friendly synthesis routes. |
| Hetero-Diels-Alder | [4+2] cycloaddition reactions where the α-thio-ketone or a related thioketone acts as the dienophile or diene. nih.govnih.gov | High regioselectivity, provides access to complex sulfur-containing heterocycles. nih.gov | Synthesis of novel heterocyclic structures derived from the core molecule. |
| Sulfur-Mediated Difunctionalization | One-pot synthesis from internal alkynes via a sulfonium vinyl triflate intermediate. rsc.org | Forms multiple bonds in a single operation, providing rapid access to diverse α-heterosubstituted ketones. rsc.org | A potential synthetic route to the title compound and its analogues. |
Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The translation of synthetic procedures for α-thio-ketones from traditional batch methods to continuous flow chemistry platforms is a significant future direction. Flow chemistry offers enhanced safety, particularly when handling hazardous reagents, improved heat and mass transfer, and seamless scalability from laboratory to production scales. lianhe-aigen.comnih.gov The synthesis of this compound and its derivatives could be optimized in continuous stirred tank reactors (CSTRs) or microreactors, allowing for precise control over reaction parameters and potentially improving yields and purity while reducing waste. lianhe-aigen.comnih.gov
In parallel, the adoption of automated synthesis and high-throughput experimentation (HTE) will accelerate the discovery and optimization of reactions involving α-thio-ketones. domainex.co.uk HTE platforms, which utilize robotics to run many reactions in parallel in microtiter plates, can rapidly screen catalysts, solvents, and reaction conditions to identify optimal protocols. nih.govyoutube.com This approach is invaluable for exploring the vast parameter space of complex catalytic reactions. domainex.co.uk For instance, an HTE workflow could be used to screen a library of ligands for an enantioselective catalytic reaction or to quickly map the substrate scope for a novel transformation. domainex.co.uk The data generated can be used to build predictive models for reaction outcomes, further speeding up the research cycle. youtube.com The high-throughput synthesis of libraries of α-thio-ketone derivatives, analogous to methods used for peptide α-thioesters, would provide large sets of compounds for screening in medicinal chemistry or materials science applications. nih.gov
Advanced Catalytic Systems for Functionalization of this compound
The development of advanced catalytic systems is crucial for unlocking new modes of reactivity and achieving higher levels of selectivity in the functionalization of this compound. Photoredox catalysis, which uses visible light to generate reactive radical intermediates under mild conditions, is a particularly promising field. nih.gov Organic dyes and metal complexes can serve as photocatalysts to initiate reactions such as the addition of thiyl radicals to alkenes or alkynes, a fundamental step in constructing C-S bonds. nih.gov Furthermore, dual catalytic systems that merge photoredox catalysis with other catalytic modes, such as N-heterocyclic carbene (NHC) catalysis, can enable complex transformations like the three-component synthesis of β-thiolated ketones from aldehydes, alkenes, and disulfides. researchgate.net Aromatic ketones themselves, particularly structures like thioxanthone, are powerful photoorganocatalysts that can mediate reactions through single electron transfer (SET), hydrogen atom transfer (HAT), or energy transfer (EnT) mechanisms. rsc.orgrsc.orgresearchgate.net
Another major avenue is the direct C-H functionalization of the molecule. nih.gov This strategy avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-heteroatom bonds. For this compound, this could involve regioselective functionalization of the tolyl ring or even the propyl chain. nih.govmdpi.com Guided C-H functionalization, where a directing group on the molecule steers a catalyst to a specific C-H bond, offers a powerful tool for achieving high selectivity. nih.gov The ketone or thioether moieties could potentially serve as directing groups for transition metal catalysts (e.g., palladium, rhodium, copper) to functionalize specific positions on the aromatic ring.
Table 2: Potential Advanced Catalytic Systems and Their Applications
| Catalytic System | Description | Potential Functionalization of this compound |
|---|---|---|
| Photoredox Catalysis | Uses visible light and a photocatalyst to generate radical intermediates for bond formation. nih.gov | C-S bond formation, radical-radical coupling reactions, synthesis of derivatives under mild conditions. researchgate.net |
| Transition Metal C-H Activation | Catalysts (e.g., Pd, Rh, Cu) that directly cleave C-H bonds to allow for new bond formation. nih.govmdpi.com | Direct arylation, alkylation, or heteroatom introduction on the tolyl ring or propyl chain. |
| Dual Catalysis (e.g., Photo/NHC) | Combines two distinct catalytic cycles in one pot to achieve transformations not possible with either alone. researchgate.net | Multi-component reactions to build complex molecular architectures from the core structure. |
| Enantioselective Organocatalysis/Metal Catalysis | Uses chiral catalysts (metal-based or small organic molecules) to produce single enantiomers of a product. springernature.com | Asymmetric α-functionalization to create chiral centers. springernature.com |
Development of Structure-Reactivity Relationships Through Advanced Theoretical and Experimental Approaches
A deeper, quantitative understanding of how the structure of an α-thio-ketone influences its reactivity is essential for rational molecular design. Future research will increasingly pair experimental studies with advanced computational chemistry to develop robust structure-reactivity relationships. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and explaining observed selectivities. nih.gov For example, DFT calculations have been used to determine that the regioselectivity in Diels-Alder reactions of α,β-unsaturated thioketones is controlled by a combination of kinetic and thermodynamic factors, which can be predicted by analyzing the energies of transition states and products. nih.govnih.gov
For this compound, systematic studies could be designed to probe the electronic and steric effects of its substituents. Experimental kinetics, coupled with computational modeling, could answer key questions:
Effect of the Thioalkyl Group: How does changing the propyl group to other alkyl (e.g., methyl, isopropyl, tert-butyl) or aryl groups affect the nucleophilicity of the sulfur, the acidity of the α-protons, and the molecule's participation in catalytic cycles?
Effect of Aryl Substitution: What is the impact of the meta-methyl group on the tolyl ring compared to ortho or para substituents? How do electron-donating versus electron-withdrawing groups on the aromatic ring influence the reactivity of the carbonyl group and the α-carbon?
Conformational Analysis: How does the rotational barrier around the C-S and C-C bonds influence the accessibility of the reactive sites and the stereochemical outcome of reactions?
Analogous studies on related α-halo-carbonyl compounds have successfully established relationships where, for instance, reactivity is influenced by the size of alkyl groups and the nature of the halogen. nih.gov Similar systematic investigations for α-thio-ketones would provide a predictive framework for designing new molecules and reactions. researchgate.net
Potential for Derivatization in the Context of Supramolecular Chemistry and Self-Assembly (Focus on Chemical Modification for these purposes)
While simple α-thio-ketones are not typically associated with supramolecular chemistry, this compound serves as a versatile scaffold that can be chemically modified to create building blocks for self-assembling systems. The key functional groups—the thioether, the ketone, and the aromatic ring—can all be derivatized to introduce moieties that engage in specific non-covalent interactions.
Metal Coordination: The sulfur atom of the thioether is a soft Lewis base, making it an excellent ligand for coordination to soft transition metal ions (e.g., Ag⁺, Au⁺, Pd²⁺, Pt²⁺). Derivatization could involve introducing a second chelating group onto the tolyl ring (e.g., a pyridine (B92270) or phosphine (B1218219) via C-H activation) to create bidentate ligands for constructing metallo-supramolecular cages or polymers.
Hydrogen Bonding: The ketone's carbonyl oxygen is a hydrogen bond acceptor. More complex hydrogen bonding capabilities could be installed by modifying the tolyl ring. For example, catalytic C-H amination or oxidation could introduce amide or carboxylic acid groups, which are powerful hydrogen bond donors and acceptors capable of directing self-assembly into well-defined structures like tapes, rosettes, or sheets.
Amphiphilic Self-Assembly: The molecule could be rendered amphiphilic to drive self-assembly in aqueous or polar media. This could be achieved by attaching a long, hydrophobic alkyl chain to the tolyl ring and a polar, hydrophilic group (e.g., a polyethylene (B3416737) glycol chain or a charged moiety) at another position. The resulting amphiphiles could form micelles, vesicles, or other nanostructures.
Host-Guest Chemistry: The tolyl group can be functionalized with larger recognition units, such as crown ethers or cyclodextrins, to create host molecules capable of binding specific guest species. Conversely, the core molecule could be modified to act as a guest that fits within the cavity of a larger host molecule.
These derivatization strategies would transform this compound from a simple organic compound into a sophisticated component for advanced materials and molecular systems.
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(Propylthio)-1-(m-tolyl)ethan-1-one in academic settings?
Synthetic routes for this compound often involve nucleophilic substitution or Friedel-Crafts acylation. Methodological priorities include solvent selection (e.g., dichloromethane for acylation), temperature control (e.g., reflux conditions), and catalyst choice (e.g., Lewis acids like AlCl₃). Green chemistry approaches, such as using AgF/TFA systems for halogenation steps, can improve atom economy and reduce waste . Purification via silica gel chromatography (gradient elution with petroleum ether/ethyl acetate) is recommended to isolate high-purity products .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Characterization should include:
- 1H/13C NMR : To confirm substituent positions and thioether linkage. For example, the ketone carbonyl typically appears at δ ~195–200 ppm in 13C NMR .
- HRMS (ESI-TOF) : To verify molecular ion peaks (e.g., [M+Na]+) with mass accuracy <5 ppm .
- Melting point analysis : Consistency with literature values (if available) ensures purity.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Substituent variation : Replace the propylthio group with alkyl/aryl thioethers or sulfones to assess electronic effects on reactivity.
- Bioisosteric replacements : Substitute the m-tolyl group with heterocycles (e.g., pyridine, thiazole) to modulate lipophilicity and target binding .
- In vitro assays : Test derivatives against fungal pathogens (e.g., Botrytis cinerea) at 50–100 μg/mL to correlate structural modifications with fungicidal activity .
Q. What methodologies resolve contradictions in biological activity data for this compound?
Discrepancies in bioassay results (e.g., variable IC₅₀ values) may arise from:
- Purity issues : Validate compound purity via HPLC (>95%) before testing.
- Assay conditions : Standardize protocols (e.g., solvent/DMSO concentration, incubation time) to minimize variability .
- Molecular docking : Use tools like AutoDock Vina to predict binding affinities to target enzymes (e.g., fungal cytochrome P450) and cross-reference with experimental IC₅₀ values .
Q. How can computational tools enhance the design of this compound derivatives?
- Docking simulations : Screen derivatives against protein targets (e.g., Phytophthora infestans CYP51) to prioritize synthesis. Scores between -8.7 to -10.2 kcal/mol suggest strong binding potential .
- QSAR modeling : Use descriptors like logP and polar surface area to predict permeability and bioavailability.
- Retrosynthesis algorithms : Platforms leveraging Reaxys/Pistachio databases can propose novel routes, such as introducing boronate esters for Suzuki couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
